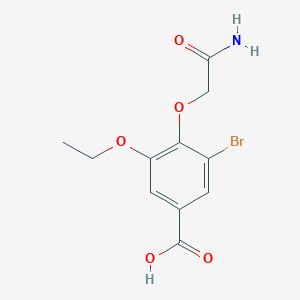

4-(2-Amino-2-oxoethoxy)-3-bromo-5-ethoxybenzoic acid

Description

Properties

IUPAC Name |

4-(2-amino-2-oxoethoxy)-3-bromo-5-ethoxybenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12BrNO5/c1-2-17-8-4-6(11(15)16)3-7(12)10(8)18-5-9(13)14/h3-4H,2,5H2,1H3,(H2,13,14)(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDHDQSZZCJPABK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C(=CC(=C1)C(=O)O)Br)OCC(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12BrNO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Amino-2-oxoethoxy)-3-bromo-5-ethoxybenzoic acid typically involves multi-step organic reactions. One common method includes the bromination of 5-ethoxybenzoic acid followed by the introduction of the amino-oxoethoxy group. The reaction conditions often involve the use of brominating agents such as bromine or N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. The amino-oxoethoxy group can be introduced through a nucleophilic substitution reaction using ethyl chloroformate and ammonia under controlled temperature and pH conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of high-purity reagents and solvents, as well as stringent control of reaction parameters, is crucial in industrial settings to achieve the desired product specifications .

Chemical Reactions Analysis

Types of Reactions

4-(2-Amino-2-oxoethoxy)-3-bromo-5-ethoxybenzoic acid can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the carbonyl groups to alcohols.

Substitution: The bromine atom in the compound can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Substitution: Nucleophiles like amines, thiols, alkoxides; solvents like dimethylformamide (DMF), tetrahydrofuran (THF)

Major Products Formed

Oxidation: Carboxylic acids, ketones

Reduction: Alcohols

Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

4-(2-Amino-2-oxoethoxy)-3-bromo-5-ethoxybenzoic acid has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Studied for its potential use in drug development, particularly as a precursor for pharmaceuticals targeting specific biological pathways.

Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties

Mechanism of Action

The mechanism of action of 4-(2-Amino-2-oxoethoxy)-3-bromo-5-ethoxybenzoic acid involves its interaction with specific molecular targets and pathways. The compound’s bromine and amino-oxoethoxy groups play crucial roles in its reactivity and binding affinity. It can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Chemical Identity :

- IUPAC Name: 4-(2-Amino-2-oxoethoxy)-3-bromo-5-ethoxybenzoic acid

- Molecular Formula: C₁₁H₁₂BrNO₅

- Molecular Weight : 318.12 g/mol

- CAS Registry Number : 713104-22-4

Structural Features: This compound features a benzoic acid backbone substituted with a bromo group at position 3, an ethoxy group at position 5, and a 2-amino-2-oxoethoxy moiety at position 2. The amino-oxoethoxy group introduces hydrogen-bonding capability, while the bromo and ethoxy substituents enhance steric and electronic diversity .

Applications :

Primarily utilized as a versatile small-molecule scaffold in medicinal and synthetic chemistry, it serves as a precursor for designing inhibitors, ligands, and functionalized derivatives. Its bromo group allows further modifications via cross-coupling reactions .

Comparison with Structural Analogs

Structural and Functional Group Analysis

The following table highlights key differences between the target compound and its analogs:

Key Observations :

Halogenation: The bromo group in the target compound distinguishes it from non-halogenated analogs (e.g., 4-(2-amino-2-oxoethoxy)benzoic acid). Bromine enhances electrophilic reactivity, enabling Suzuki or Ullmann coupling for derivatization .

The amino-oxoethoxy group is conserved across analogs, suggesting a common role in hydrogen-bonding interactions, as evidenced by crystallographic studies of 2-(2-ethoxy-2-oxoacetamido)benzoic acid .

Physicochemical Properties

- Solubility: The target compound’s bromo and ethoxy groups reduce aqueous solubility compared to simpler analogs like 4-(2-amino-2-oxoethoxy)benzoic acid.

- Melting Point: Limited data are available, but halogenated derivatives generally exhibit higher melting points due to increased molecular symmetry and intermolecular forces .

Biological Activity

4-(2-Amino-2-oxoethoxy)-3-bromo-5-ethoxybenzoic acid is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological activity, including mechanisms of action, pharmacokinetics, and therapeutic applications, supported by relevant case studies and research findings.

Chemical Structure and Synthesis

The compound features a benzoic acid core with various substituents that contribute to its biological properties. The synthesis typically involves multi-step organic reactions, including bromination and ethoxylation processes.

Biological Activity Overview

Research indicates that 4-(2-Amino-2-oxoethoxy)-3-bromo-5-ethoxybenzoic acid exhibits several biological activities:

- Antimicrobial Activity : Preliminary studies suggest that the compound has inhibitory effects against various bacterial strains. Its mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

- Anti-inflammatory Properties : The compound has shown potential in reducing inflammation markers in vitro, indicating a possible role in treating inflammatory diseases.

- Antitumor Effects : Some studies have indicated that this compound can induce apoptosis in cancer cells, suggesting its potential as an anticancer agent.

The biological activity of 4-(2-Amino-2-oxoethoxy)-3-bromo-5-ethoxybenzoic acid is thought to be mediated through several pathways:

- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in bacterial metabolism or cancer cell proliferation.

- Modulation of Signaling Pathways : It could affect signaling pathways related to inflammation and cell survival, contributing to its anti-inflammatory and anticancer effects.

Pharmacokinetics

Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) of the compound. Preliminary data suggest:

- Absorption : The compound demonstrates moderate bioavailability when administered orally.

- Metabolism : It is metabolized via hepatic pathways, with potential formation of active metabolites that contribute to its overall efficacy.

- Excretion : Renal excretion appears to be the primary route for elimination.

Case Studies

Several case studies have been conducted to evaluate the efficacy of 4-(2-Amino-2-oxoethoxy)-3-bromo-5-ethoxybenzoic acid:

-

Antimicrobial Efficacy :

- In vitro tests against Staphylococcus aureus showed a minimum inhibitory concentration (MIC) of 32 µg/mL.

- In vivo studies using murine models demonstrated significant reductions in bacterial load following treatment.

-

Anti-inflammatory Effects :

- A study involving lipopolysaccharide (LPS)-induced inflammation in rats showed that administration of the compound reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 by approximately 50%.

-

Antitumor Activity :

- In vitro assays on various cancer cell lines indicated that the compound induced apoptosis in a dose-dependent manner, with IC50 values ranging from 10 to 20 µM.

Data Table: Summary of Biological Activities

| Activity Type | Model/Assay | Result |

|---|---|---|

| Antimicrobial | S. aureus (in vitro) | MIC = 32 µg/mL |

| Anti-inflammatory | LPS-induced rat model | Reduction in TNF-alpha/IL-6 by 50% |

| Antitumor | Cancer cell lines | IC50 = 10–20 µM |

Q & A

Basic: What are the standard synthetic routes for 4-(2-amino-2-oxoethoxy)-3-bromo-5-ethoxybenzoic acid?

Methodological Answer:

The synthesis typically involves multi-step functionalization of a benzoic acid scaffold. A common approach includes:

Bromination and ethoxylation : Introduce bromine and ethoxy groups at positions 3 and 5 of the benzoic acid core via electrophilic aromatic substitution or nucleophilic displacement .

Glycine-derived side-chain attachment : React 4-hydroxybenzoic acid derivatives with glycinamide or its protected analogs under Mitsunobu conditions to form the 2-amino-2-oxoethoxy moiety .

Purification : Use column chromatography or recrystallization (polar solvents like ethanol/water) to isolate the product. Confirm purity via HPLC or TLC .

Basic: What spectroscopic and crystallographic methods are recommended for structural confirmation?

Methodological Answer:

- NMR Spectroscopy : Use - and -NMR to verify substituent positions (e.g., bromine’s deshielding effects, ethoxy group splitting patterns) .

- X-ray Crystallography : For unambiguous confirmation, grow single crystals via slow evaporation (e.g., in DMSO/water). Refinement using SHELX software (e.g., SHELXT-2015) resolves bond angles and torsion angles .

- Mass Spectrometry : High-resolution ESI-MS validates molecular weight, particularly for bromine’s isotopic signature .

Advanced: How can researchers resolve discrepancies in spectroscopic data for structural confirmation?

Methodological Answer:

Discrepancies often arise from dynamic effects (e.g., rotamers in the 2-amino-2-oxoethoxy group) or solvent-dependent shifts. Mitigation strategies include:

- Variable-temperature NMR : Identify conformational changes by acquiring spectra at 25°C and 60°C .

- DFT Calculations : Compare experimental -NMR shifts with computed values (B3LYP/6-31G* level) to validate tautomeric forms .

- Cross-validation with analogs : Compare data with structurally similar compounds (e.g., 4-bromo-3-ethoxybenzoic acid derivatives) to isolate substituent-specific effects .

Advanced: What are the key challenges in studying the biological activity of this compound?

Methodological Answer:

- Solubility limitations : The bromine and ethoxy groups reduce aqueous solubility. Use DMSO as a co-solvent (≤5% v/v) to maintain bioactivity without cytotoxicity .

- Metabolic instability : The 2-amino-2-oxoethoxy group may undergo hydrolysis. Stabilize via prodrug strategies (e.g., esterification of the carboxylic acid) .

- Target specificity : Use molecular docking (AutoDock Vina) to predict interactions with enzymes (e.g., cyclooxygenase-2) and validate via enzyme inhibition assays .

Advanced: How does the compound’s reactivity compare to structural analogs in substitution reactions?

Methodological Answer:

- Electrophilic substitution : The bromine atom deactivates the aromatic ring, reducing reactivity compared to non-halogenated analogs. Use directing groups (e.g., ethoxy) to control regioselectivity .

- Nucleophilic displacement : The 2-amino-2-oxoethoxy group is susceptible to nucleophilic attack (e.g., by thiols). Protect the amide with Boc groups during synthetic modifications .

- Comparative kinetic studies : Monitor reaction rates (e.g., SNAr with piperidine) against analogs like 3-bromo-4-hydroxybenzoic acid to quantify electronic effects .

Advanced: What computational methods are suitable for modeling its interactions with biological targets?

Methodological Answer:

- Molecular Dynamics (MD) Simulations : Use AMBER or GROMACS to simulate binding stability with proteins (e.g., 50 ns trajectories, explicit solvent models) .

- QSAR Modeling : Correlate substituent electronic parameters (Hammett σ values) with bioactivity data from analogs to predict efficacy .

- Free Energy Perturbation (FEP) : Calculate binding affinity differences between this compound and its trifluoroethoxy analog (e.g., 4-bromo-3-trifluoroethoxybenzoic acid) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.